1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is an organic compound belonging to the class of substituted acetophenones. It serves as a key starting material in the synthesis of various organic compounds, particularly in medicinal chemistry. Notably, it acts as a precursor in the multi-step synthesis of pharmaceuticals like formoterol, a long-acting β₂ adrenergic receptor agonist. [, , ]
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is an organic compound notable for its structural complexity and potential applications in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 287.27 g/mol. This compound features a benzyloxy group, a hydroxy group, and a nitrophenyl group, which contribute to its reactivity and utility as an intermediate in various chemical reactions .
This compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed data on its properties and applications. It falls under the classification of organic compounds, specifically as a phenolic compound due to the presence of the hydroxyl group attached to an aromatic ring .
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone typically involves several key steps:
These steps may be optimized in industrial settings to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.
The molecular structure of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone can be represented as follows:
The compound features a complex arrangement with multiple functional groups that influence its chemical behavior. The benzyloxy group serves as a protective group that can be modified or removed in subsequent reactions .
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is reactive due to its functional groups:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different properties compared to the parent compound .
The mechanism of action for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone primarily involves its interaction with biological targets through its functional groups. The nitro group may act as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent sites on the molecule, which could facilitate interactions with nucleophilic sites in biological systems.
This property makes it a candidate for further studies in drug design, particularly in developing compounds that target specific enzymes or receptors in medicinal chemistry .
The compound exhibits both hydrophilic (due to the hydroxyl group) and hydrophobic characteristics (due to the benzyloxy group), influencing its solubility and reactivity in various solvents. Its stability under different conditions makes it suitable for diverse applications in research settings .
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone has several scientific uses:
Its versatility makes it valuable in both academic research and industrial applications .
The synthesis of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 1035229-31-2) typically initiates with ortho-hydroxyacetophenone derivatives. A sequential two-step approach is employed:
The molecular formula C₁₅H₁₃NO₅ (MW: 287.27 g/mol) is confirmed via high-resolution mass spectrometry, while the SMILES string CC(=O)C1=CC(=C(C(=C1)O)[N+](=O)[O-])OCC2=CC=CC=C2 reflects the regiochemistry [4].
Regiocontrol during nitration is critical due to competing ortho/para directing effects. The electron-donating benzyloxy group directs electrophilic substitution to C3, adjacent to the acetyl moiety. X-ray crystallography of analogous compounds (e.g., iodinated derivatives) confirms substitution patterns, where steric and electronic factors govern orientation [6].
Reaction solvents profoundly influence yield and purity:
Table 1: Solvent and Temperature Optimization for Key Steps
| Step | Optimal Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| O-Benzylation | DMF | 80°C | 85–90 | >95 |
| Nitration | Acetic acid | 0–5°C | 70–75 | 90 |
| Recrystallization | Ethanol/water | 25°C | 95* | >99 |
*Recovery yield after purification [2] [4].
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate benzylation under milder conditions (50°C), reducing side-acylation. For acid-sensitive substrates, Lewis acids (e.g., ZnCl₂) moderate nitration electrophilicity, preserving the ketone functionality [5] [8].
Ball-milling techniques enable solvent-free benzylation using K₂CO₃ as base and grinding auxiliary. This approach reduces waste generation by 60% and shortens reaction times to 2 hours, though yields (~75%) trail traditional methods [5].
While direct biocatalytic synthesis of this compound is unreported, lipase-mediated benzoylation of analogous phenols demonstrates feasibility. Candida antarctica lipase B (CAL-B) catalyzes O-acylation in non-aqueous media, suggesting potential for enzymatic benzylation if substrate scope is expanded [9].
Computational Analysis & Physicochemical Properties
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4